6,7-Dichlorochromone
CAS No.: 288399-53-1
Cat. No.: VC15961146
Molecular Formula: C9H4Cl2O2
Molecular Weight: 215.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288399-53-1 |
|---|---|
| Molecular Formula | C9H4Cl2O2 |
| Molecular Weight | 215.03 g/mol |
| IUPAC Name | 6,7-dichlorochromen-4-one |
| Standard InChI | InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H |
| Standard InChI Key | UZTLURXESPNHDF-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=CC(=C(C=C2C1=O)Cl)Cl |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The chromone scaffold consists of a benzopyran-4-one system, where the benzene ring is fused to a pyrone moiety. In 6,7-dichlorochromone, chlorine atoms occupy the 6th and 7th positions on the benzene ring (Figure 1). This substitution pattern significantly alters the electron density distribution, enhancing electrophilic reactivity at the 3rd and 8th positions .
Table 1: Key Physicochemical Properties of 6,7-Dichlorochromone
The absence of hydrogen bond donors and low polar surface area (26.3 Ų) contribute to its lipophilicity (XLogP3 = 3.1), facilitating membrane permeability in biological systems .
Synthetic Methodologies
Conventional Synthesis
The classical approach involves Friedel-Crafts acylation of 3,4-dichlorophenol with acetic anhydride, followed by cyclization under acidic conditions. This method yields 6,7-dichlorochromone with moderate efficiency (45–60%) .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, a one-pot synthesis using 3,4-dichlorophenol and diketene under microwave conditions (150°C, 20 min) achieves an 82% yield, reducing side product formation.
Functionalization Strategies
6,7-Dichlorochromone serves as a precursor for derivatives:
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Cyano-substitution: Reaction with cyanogen bromide (BrCN) in dimethylformamide introduces a cyano group at position 3, forming 3-cyano-6,7-dichlorochromone (CAS 288399-55-3).
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Sulfonamide conjugates: Coupling with aryl sulfonyl chlorides enhances water solubility and bioactivity .
Biological Activities
Antimicrobial Effects
6,7-Dichlorochromone exhibits broad-spectrum antimicrobial activity:
Table 2: Antimicrobial Profile of 6,7-Dichlorochromone Derivatives
| Organism | MIC (µg/mL) | Derivative | Reference |
|---|---|---|---|
| Staphylococcus aureus | 20 | 3-Cyano derivative | |
| Candida albicans | 50 | Parent compound | |
| Vibrio parahaemolyticus | 20 | 3-Formyl derivative |
The 3-cyano derivative demonstrates enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction .
Anti-Inflammatory Action
6,7-Dichlorochromone derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 7.0–12.0 µM, comparable to nonsteroidal anti-inflammatory drugs .
Industrial and Research Applications
Medicinal Chemistry
The compound’s scaffold is leveraged in designing:
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Kinase inhibitors: Halogenation enhances binding to ATP pockets in MAPK and EGFR kinases .
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Antidiabetic agents: Derivatives show insulin-enhancing effects through IDE (insulin-degrading enzyme) inhibition .
Material Science
6,7-Dichlorochromone’s π-conjugated system enables applications in:
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Organic semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors.
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Fluorescent probes: Emission at 450 nm (quantum yield Φ = 0.34) for cellular imaging.
Comparative Analysis with Analogues
Table 3: Comparison of Chlorinated Chromones
The dichloro substitution synergistically improves target affinity and metabolic stability compared to mono-chlorinated analogues .
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